molecular formula C7H6N2O2 B6270346 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2384586-60-9

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid

Katalognummer: B6270346
CAS-Nummer: 2384586-60-9
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: UQHPSUCLJMVXJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a cyano group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the condensation of a cyanoacetate derivative with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nature of the substituent .

Wissenschaftliche Forschungsanwendungen

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-cyano-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyano and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

2384586-60-9

Molekularformel

C7H6N2O2

Molekulargewicht

150.13 g/mol

IUPAC-Name

5-cyano-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c1-9-4-5(7(10)11)2-6(9)3-8/h2,4H,1H3,(H,10,11)

InChI-Schlüssel

UQHPSUCLJMVXJB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=C1C#N)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.